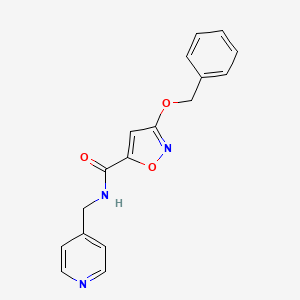
3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide, with the CAS number 1428363-44-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15N3O3
- Molecular Weight : 309.32 g/mol
- Structure : The compound features an isoxazole ring, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes related to inflammation and metabolic disorders. For instance, derivatives of isoxazole have been shown to inhibit sphingomyelin synthase (SMS2), which is implicated in chronic inflammatory diseases such as atherosclerosis and fatty liver disease .
- Neuroprotective Effects : Isoxazole derivatives have been studied for their neuroprotective properties. They may modulate neurotransmitter systems, particularly GABA receptors, potentially aiding in the treatment of cognitive disorders like Alzheimer's disease .
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity .
Pharmacokinetics
Pharmacokinetic studies on related compounds demonstrate favorable profiles:
- Oral Bioavailability : For instance, a related compound showed an oral bioavailability of 56%, indicating good absorption and systemic availability after administration .
- Metabolism and Excretion : Detailed studies are required to elucidate the metabolic pathways and excretion routes for this compound.
Case Study 1: Inhibition of Sphingomyelin Synthase
A study highlighted the efficacy of a compound structurally related to this compound in inhibiting SMS2 activity. The compound significantly reduced markers of chronic inflammation in db/db mice after oral dosing for six weeks .
Case Study 2: Neuroprotective Potential
Research has indicated that isoxazole derivatives can enhance cognitive functions by modulating GABA receptor activity. These findings suggest potential applications in treating neurodegenerative diseases .
Case Study 3: Antimicrobial Efficacy
In vitro studies demonstrated that compounds with similar structures showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy positions them as potential candidates for developing new antibacterial agents .
Data Table: Summary of Biological Activities
科学研究应用
Pharmacological Applications
-
Anticancer Activity
- Research indicates that isoxazole derivatives, including 3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide, exhibit promising anticancer properties. Isoxazole compounds have been studied for their ability to inhibit various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- A study demonstrated that modifications in the isoxazole ring can enhance the potency against specific cancer types, highlighting the importance of structure-activity relationships in drug design .
- Anti-inflammatory Effects
- Neuroprotective Properties
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the isoxazole ring via cyclization reactions.
- Introduction of the benzyloxy and pyridinylmethyl substituents through nucleophilic substitution or coupling reactions.
These synthetic pathways are crucial for optimizing the compound's pharmacological properties and improving bioavailability .
- Case Study: Anticancer Mechanism
- Case Study: Neuroprotective Effects
属性
IUPAC Name |
3-phenylmethoxy-N-(pyridin-4-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(19-11-13-6-8-18-9-7-13)15-10-16(20-23-15)22-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPTBHHLOILDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













